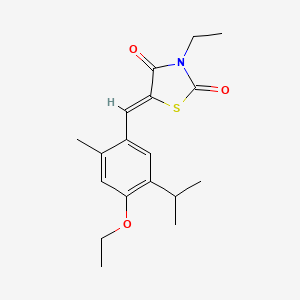
5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione, also known as EIT or EIT-3Et, is a synthetic compound that has shown potential in various scientific research applications. This compound is a thiazolidinedione derivative that has been synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that this compound may inhibit the activity of PPARγ, a transcription factor that is involved in the regulation of glucose and lipid metabolism. This inhibition may lead to the activation of the caspase pathway and subsequent apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of PPARγ, which may lead to the activation of the caspase pathway and subsequent apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit high purity and high yield. However, this compound has some limitations for lab experiments. It has a relatively short half-life and may degrade quickly in vivo. It may also exhibit toxicity at high concentrations.
Future Directions
There are several future directions for the study of 5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione. One area of research could be the optimization of the synthesis process to yield higher purity and higher yield of the final product. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the potential of this compound as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders could also be explored.
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its unique biochemical and physiological effects make it a promising candidate for further study. The optimization of the synthesis process and the study of its pharmacokinetics and pharmacodynamics could lead to the development of this compound as a therapeutic agent for various diseases.
Scientific Research Applications
5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione has been studied for its potential in various scientific research applications. One of the main areas of research has been in the field of cancer therapy. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
properties
IUPAC Name |
(5Z)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-6-19-17(20)16(23-18(19)21)10-13-9-14(11(3)4)15(22-7-2)8-12(13)5/h8-11H,6-7H2,1-5H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBUPKZPJRALPG-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2C)OCC)C(C)C)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OCC)C(C)C)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-({[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4728447.png)
![3-phenyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4728455.png)

![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4728463.png)

![2-(4-fluorophenoxy)-N-{1-[(4-fluorophenoxy)acetyl]-1H-indazol-6-yl}acetamide](/img/structure/B4728467.png)
![4-methyl-2-oxo-2H-chromen-6-yl [(4-chlorophenyl)thio]acetate](/img/structure/B4728469.png)
![2-(4-fluorophenyl)-4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4728470.png)

![3-(2-chlorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4728486.png)
![3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4728497.png)
![N-(2,4-dichlorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4728502.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4728512.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4728533.png)